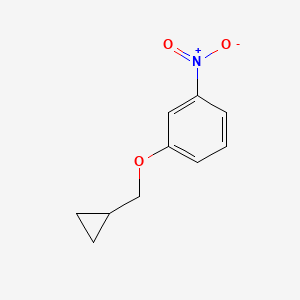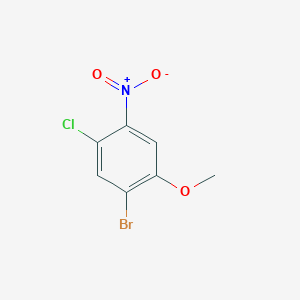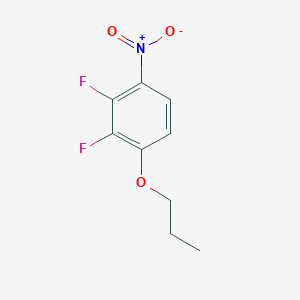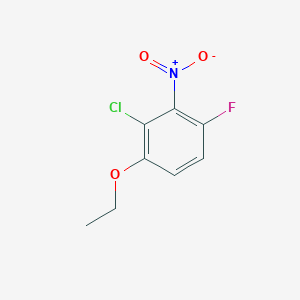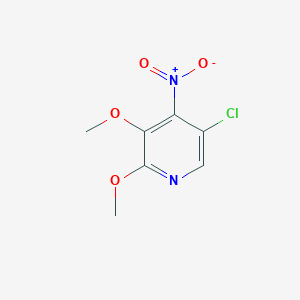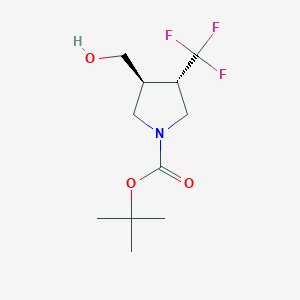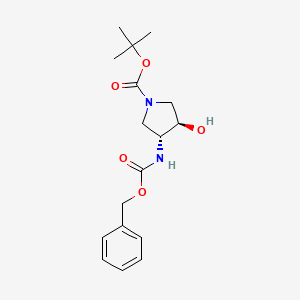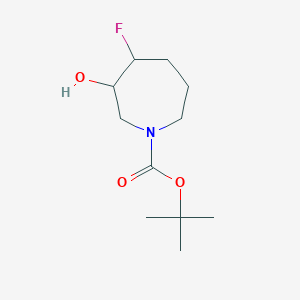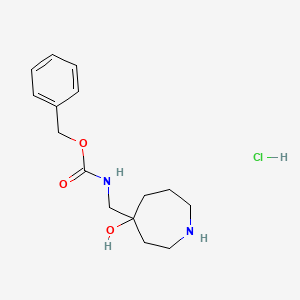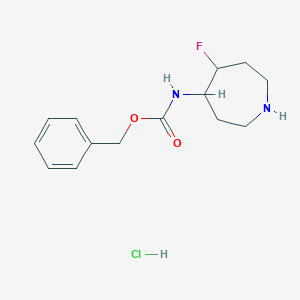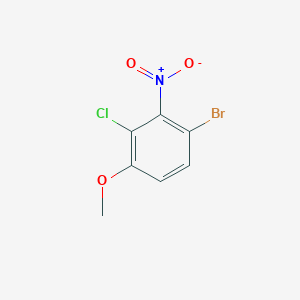
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene can be synthesized through a series of chemical reactions starting from benzene. The typical synthetic route involves the nitration of benzene to introduce the nitro group, followed by bromination and chlorination to introduce the bromine and chlorine atoms, respectively. The methoxy group is then introduced through a methylation reaction. The reaction conditions often involve the use of strong acids, bases, and catalysts to facilitate the desired transformations .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent product quality .
化学反应分析
Types of Reactions
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens, which activate the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution: The presence of halogens makes the compound susceptible to nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and various electrophiles.
Nucleophilic Aromatic Substitution: Reagents include nucleophiles like hydroxide ions or amines.
Reduction: Reducing agents such as hydrogen gas, palladium catalysts, or metal hydrides are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with new electrophilic groups attached to the benzene ring.
Nucleophilic Aromatic Substitution: Substituted benzene derivatives with nucleophiles replacing the halogen atoms.
Reduction: Amino derivatives of the original compound.
科学研究应用
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene has several applications in scientific research:
作用机制
The mechanism of action of 1-bromo-3-chloro-4-methoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound acts as an electrophile, forming a sigma complex with the benzene ring, followed by deprotonation to restore aromaticity.
Nucleophilic Aromatic Substitution: The compound undergoes nucleophilic attack, forming a negatively charged intermediate, which then loses a halide ion to form the final product.
相似化合物的比较
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-nitrobenzene: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
1-Bromo-2-nitrobenzene: Lacks both the chlorine and methoxy groups, resulting in distinct chemical properties and uses.
4-Chloro-3-nitroanisole:
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and versatility in various applications.
属性
IUPAC Name |
1-bromo-3-chloro-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSTWCNYIZGVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene](/img/structure/B8026158.png)
